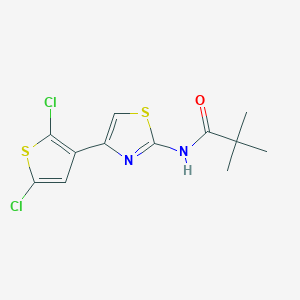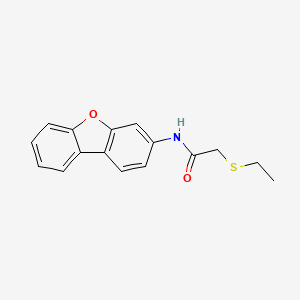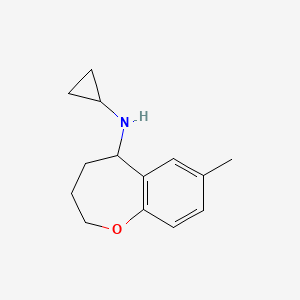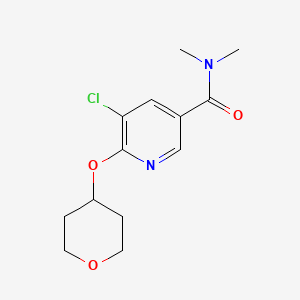
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pivalamide” is a compound that has gained popularity in scientific research. It is related to the thiazole scaffold, which has been extensively studied for its diverse biological activities . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Synthesis Analysis
Thiazoles, including “N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pivalamide”, can be synthesized through various methods . For instance, a series of 2-substituted 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, including “N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pivalamide”, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Specifically, it was tested against various microorganisms. Compound (3b) demonstrated moderate activity against Bacillus subtilis and Penicillium fimorum, with inhibition zones of 14 ± 0.5 mm and 18 ± 0.75 mm, respectively. Other synthesized compounds did not exhibit significant activity against the tested microbes .
Antioxidant Potential
Several synthesized compounds, including (2a) and (2e), displayed excellent antioxidant activity. Compound (2a) achieved 95.2% antioxidant activity, while (2e) reached 96.3%. These results are comparable to the control (ascorbic acid) and highlight the potential of this compound as an antioxidant agent .
Molecular Docking Studies
To explore the possibility of using this compound as a drug, molecular docking studies were conducted. The compounds were evaluated for their affinity with cytochrome P450 14 alpha-sterol demethylase (CYP51), an enzyme involved in sterol biosynthesis. Notably, compounds (3a) and (3b) exhibited the highest affinity with the lowest binding energies, suggesting their potential as drug candidates .
Cytotoxicity
While not explicitly mentioned in the provided literature, it’s worth investigating the cytotoxic activity of this compound. Similar derivatives have shown cytotoxic effects against cancer cell lines, so further studies could explore its potential in this area .
Biological Properties
Given the compound’s structural features (including the thiophene and thiazole moieties), it may possess other biological activities such as anti-inflammatory or analgesic effects. Investigating these properties could provide valuable insights .
Structural Modifications
Researchers may explore structural modifications to enhance specific properties. By altering functional groups or substituents, scientists can fine-tune the compound’s behavior for targeted applications .
作用機序
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
It’s plausible that it interacts with its target protein (like cdk2) and inhibits its function, leading to alterations in the cell cycle and potentially inducing cell cycle arrest .
Biochemical Pathways
Given its potential target, it’s likely that it impacts thecell cycle regulation pathways . The inhibition of CDK2 can disrupt the progression of the cell cycle, affecting the downstream processes of DNA replication and cell division .
Result of Action
Based on its potential target, it’s plausible that it could inducecell cycle arrest and potentially lead to cell death . This could make it a potential candidate for cancer therapies .
特性
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS2/c1-12(2,3)10(17)16-11-15-7(5-18-11)6-4-8(13)19-9(6)14/h4-5H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMSBYRYGRMVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2812861.png)
![N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide](/img/structure/B2812862.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2812863.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2812867.png)
![8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2812869.png)
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine](/img/structure/B2812870.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone oxalate](/img/structure/B2812872.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate](/img/structure/B2812874.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2812880.png)